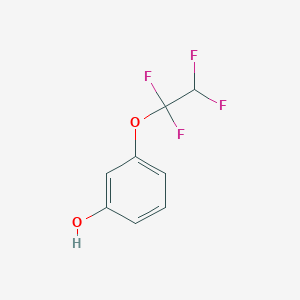

3-(1,1,2,2-Tetrafluoroethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXGNBYVIMYKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380217 | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53997-99-2 | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53997-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1,1,2,2-Tetrafluoroethoxy)phenol molecular weight

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1] Phenolic compounds, in particular, are recurring and significant motifs in a vast number of natural products and FDA-approved pharmaceuticals, valued for their ability to participate in crucial hydrogen bonding interactions with biological targets.[2] This guide focuses on this compound, a specialized building block that combines the foundational phenol scaffold with the unique physicochemical advantages conferred by a tetrafluoroethoxy substituent.

The incorporation of fluorinated groups, such as the tetrafluoroethoxy moiety, is a well-established strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, a robust synthetic protocol, and the strategic utility of this compound as a valuable intermediate in the synthesis of novel therapeutic agents. The central focus is to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a liquid at standard conditions, possessing a unique combination of aromatic and fluorinated aliphatic characteristics.[3] The key quantitative and identifying data are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 210.128 g/mol | [3] |

| Molecular Formula | C₈H₆F₄O₂ | [3][4][5] |

| CAS Number | 53997-99-2 | [3][4] |

| IUPAC Name | This compound | [3][4] |

| Physical State | Liquid | [3] |

| Purity (Typical) | ≥97% | [3][4] |

| Monoisotopic Mass | 210.0304 Da | [5] |

| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | OC1=CC=CC(OC(F)(F)C(F)F)=C1 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of fluorinated aryl ethers is a critical process in the development of novel compounds for agrochemical and pharmaceutical applications. While multiple routes can be envisioned, a practical and scalable approach involves the nucleophilic substitution of a phenol with a suitable fluorinated electrophile.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct and industrially relevant method for preparing this compound is the reaction of resorcinol (1,3-dihydroxybenzene) with tetrafluoroethylene (TFE) in the presence of a suitable base. The base deprotonates one of the phenolic hydroxyl groups, forming a potent nucleophile that subsequently attacks the electron-deficient double bond of TFE.

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology adapted from general procedures for the synthesis of fluoroalkyl aryl ethers.[6]

Objective: To synthesize this compound from resorcinol and tetrafluoroethylene.

Materials:

-

Resorcinol (1.0 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)

-

Dimethylformamide (DMF), anhydrous

-

Tetrafluoroethylene (TFE) gas (1.1 equiv.)

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, add resorcinol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.

-

Causality: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SₙAr-type reaction mechanism. Anhydrous conditions are critical to prevent quenching of the phenoxide intermediate.

-

-

Reactant Addition: Heat the mixture to 70-80 °C. Once the temperature is stable, carefully bubble tetrafluoroethylene (TFE) gas (1.1 equiv.) through the reaction mixture via the gas inlet tube.

-

Causality: Heating provides the necessary activation energy for the reaction. Using a slight excess of TFE ensures the complete consumption of the limiting reagent, resorcinol.

-

-

Reaction Monitoring: Allow the reaction to stir at temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 2M HCl to neutralize the excess base and quench the reaction.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The brine wash helps to break any emulsions and further removes water from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the final this compound.

Applications in Drug Development

The strategic value of this compound lies in its utility as a molecular building block for creating more complex drug candidates with enhanced properties.

Role of the Phenol Moiety: The free phenolic hydroxyl group is a versatile functional handle. It can act as both a hydrogen bond donor and acceptor, which is critical for forming specific, high-affinity interactions with protein targets.[2] Furthermore, it provides a reactive site for further chemical modification, allowing for the attachment of other pharmacophoric elements or linkers in more complex synthetic schemes.

Impact of the Tetrafluoroethoxy Group: This fluorinated substituent is not merely a passive placeholder. Its properties significantly influence the parent molecule:

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the tetrafluoroethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential metabolic hotspot, increasing the half-life and bioavailability of a drug candidate.[1]

-

Lipophilicity: The fluorinated group increases the lipophilicity (logP) of the molecule, which can enhance its ability to cross cellular membranes. This is a critical parameter for oral bioavailability and reaching intracellular targets.

-

Modulation of Acidity: As a potent electron-withdrawing group, it lowers the pKa of the phenolic proton, making it more acidic. This can fine-tune the ionization state of the molecule at physiological pH, impacting solubility and receptor binding.

Conceptual Workflow: Fragment-Based Drug Discovery (FBDD)

This compound is an ideal candidate for a fragment-based drug discovery (FBDD) campaign, where small, low-complexity molecules ("fragments") are screened for weak binding to a target, and then optimized into potent leads.

Caption: Conceptual workflow for utilizing the title compound in Fragment-Based Drug Discovery.

Safety, Handling, and Storage

Given its structure as a substituted phenol, this compound must be handled with care, assuming it possesses significant toxicity and corrosive properties analogous to other halogenated phenols.[7]

Hazard Identification:

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Phenols can be fatal in small doses.[7]

-

Corrosivity: Expected to cause severe skin burns and eye damage.[7] Phenol has anesthetic properties that can mask initial skin exposure, leading to delayed and severe injury.[7]

-

Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and nervous system.

Safe Handling Protocol:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][8]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile gloves (double-gloving recommended) | Provides chemical resistance. Latex is not suitable.[7] |

| Eye Protection | ANSI Z87.1-compliant safety goggles or face shield | Protects against splashes and corrosive vapors.[7] |

| Lab Coat | Standard lab coat with a chemical-resistant apron | Protects skin and clothing from spills. |

-

Spill Response: Treat any spill as a major event. Evacuate the immediate area and notify supervisory and safety personnel. Do not attempt to clean up a significant spill without proper training and equipment.[7]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from strong oxidizing agents and incompatible materials.[7][9]

-

Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light, as phenols can be sensitive.[10]

Conclusion

This compound, with a molecular weight of 210.128 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced research.[3] Its hybrid structure, featuring a reactive phenol group and a stabilizing tetrafluoroethoxy moiety, offers a compelling combination of features for medicinal chemists. By providing enhanced metabolic stability and modulated physicochemical properties, it represents a valuable tool for overcoming common challenges in drug discovery. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear rationale for its application, empowering researchers to leverage this compound in the pursuit of novel and effective therapeutics.

References

-

PubChemLite, "this compound," [Link]

-

RSC Publishing, "Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions," [Link]

-

Carl ROTH, "Phenol - Safety Data Sheet," [Link]

- Patsnap, "Method for preparing 2-(2,2,2-trifluoroethoxy)phenol,"

-

Texas Woman's University, "Phenol SOP," [Link]

-

PubChem, "Phenol, 2-chloro-4-(1,1,2,2-tetrafluoroethoxy)-," [Link]

-

PubChem, "1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane," [Link]

-

MDPI, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," [Link]

-

NSF Public Access Repository, "Phenols in Pharmaceuticals: Analysis of a Recurring Motif," [Link]

-

RSC Publishing, "Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment," [Link]

- Google Patents, "N- [ 3-chloro-4- (1,1, 2-trifluoro-2-trifluoromethoxy-ethyl)

-

PubMed Central, "Synthesis and clinical application of new drugs approved by FDA in 2022," [Link]

-

MDPI, "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis," [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 53997-99-2 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H6F4O2) [pubchemlite.lcsb.uni.lu]

- 6. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. twu.edu [twu.edu]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

3-(1,1,2,2-Tetrafluoroethoxy)phenol physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,1,2,2-Tetrafluoroethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given that detailed experimental data for this specific molecule is not extensively published, this document emphasizes the theoretical underpinnings of its behavior and outlines robust experimental protocols for its characterization. This approach ensures a self-validating system for researchers working with this compound.

Introduction and Molecular Identity

This compound is an aromatic compound featuring a phenol core functionalized with a tetrafluoroethoxy group at the meta position. This substitution is significant; the highly electronegative fluorine atoms in the ethoxy tail dramatically influence the electronic properties of the phenol ring and its hydroxyl group. This modification is expected to impact key physicochemical parameters such as acidity (pKa), lipophilicity (LogP), and intermolecular interactions, which are critical for applications in drug development and materials science.

The presence of the fluorinated moiety can enhance metabolic stability, improve membrane permeability, and modulate binding affinities, making fluorinated phenols valuable scaffolds in medicinal chemistry.[1] A thorough understanding of the physical properties is the foundational step for any further development.

Molecular Structure

Caption: General workflow for the physicochemical characterization of a research compound.

Protocol 1: Boiling Point Determination at Reduced Pressure

Causality: Direct boiling point measurement at atmospheric pressure may be unsuitable if the compound degrades at high temperatures. Measurement under vacuum allows boiling at a lower temperature, preserving the sample's integrity. The data can then be extrapolated to atmospheric pressure using a nomograph.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of the compound into the distillation flask with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to a stable, known value (e.g., 10 mmHg).

-

Heating: Gently heat the flask in an oil bath while stirring.

-

Observation: Record the temperature at which a steady stream of condensate is observed on the thermometer. This is the boiling point at the recorded pressure.

-

Extrapolation: Use the Clausius-Clapeyron equation or a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).

Protocol 2: pKa Determination via Potentiometric Titration

Causality: The pKa is the pH at which the phenolic proton is 50% dissociated. This can be precisely measured by titrating a basic solution into a solution of the acidic phenol and monitoring the pH change. The midpoint of the steepest part of the titration curve corresponds to the pKa.

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Calibrate a pH meter and immerse the probe in the phenol solution. Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).

Expected Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the single proton on the fluoroethoxy tail. The aromatic protons will exhibit complex splitting patterns due to their meta-relationship and coupling to each other. The proton of the -CHF₂ group will appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the fluorine atoms on the same carbon.

-

¹⁹F NMR: The fluorine NMR will be most informative for the substituent. Two distinct signals are expected: one for the -CF₂- group adjacent to the oxygen and another for the terminal -CHF₂ group. These will show characteristic splitting patterns due to fluorine-fluorine coupling.

-

¹³C NMR: The carbon spectrum will show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The carbons bonded to fluorine will show characteristic C-F coupling.

-

IR Spectroscopy: Key peaks will include a broad O-H stretch (~3200-3500 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and strong C-F stretches (~1000-1200 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 210.13. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₆F₄O₂. [2]

Safety and Handling

Researchers must handle this compound with appropriate care, referencing the Safety Data Sheet (SDS) provided by the supplier.

-

Hazards: The compound is listed as toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. [3][4]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [3]* Handling: Use only in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [3]

References

Sources

An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into the molecule's structural features, outlines a detailed synthetic protocol based on established chemical principles, and provides a thorough analysis of its predicted spectroscopic characteristics. Furthermore, it explores the potential applications of this compound, particularly in the realm of drug development, by examining the unique properties conferred by its phenolic and tetrafluoroethoxy moieties. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists working with or considering the use of this versatile chemical building block.

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

Phenolic compounds are a cornerstone of organic chemistry, widely recognized for their diverse biological activities and utility as synthetic intermediates.[1][2] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, fluorinated phenols have emerged as a privileged scaffold in drug discovery and materials science. This compound, with its unique combination of a meta-substituted phenol and a tetrafluoroethoxy group, presents a compelling case for exploration. This guide aims to provide the foundational knowledge necessary for its synthesis, characterization, and application.

Chemical Structure and Physicochemical Properties

This compound is characterized by a phenol ring substituted at the meta-position with a 1,1,2,2-tetrafluoroethoxy group. This substitution pattern has significant implications for the molecule's electronic properties and reactivity.

| Property | Value | Source |

| CAS Number | 53997-99-2 | [4] |

| Molecular Formula | C₈H₆F₄O₂ | [4] |

| Molecular Weight | 210.13 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | OC1=CC=CC(OC(F)(F)C(F)F)=C1 | [4] |

| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 3.2 | [5] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥97% | [4] |

The tetrafluoroethoxy group is a strong electron-withdrawing group, which influences the acidity of the phenolic proton and the electron density of the aromatic ring. The predicted high XlogP value suggests significant lipophilicity, a key parameter in drug design influencing membrane permeability and bioavailability.

Synthesis of this compound

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a laboratory-scale synthesis of this compound from resorcinol and tetrafluoroethylene.

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Tetrafluoroethylene (TFE) gas

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a septum, dissolve resorcinol (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add potassium carbonate (1.1 eq) to the solution. The use of a stronger base like sodium hydride (1.1 eq) can also be considered for more efficient deprotonation, in which case the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes. The formation of the potassium or sodium salt of resorcinol is the key first step.

-

Reaction with TFE: Carefully bubble tetrafluoroethylene (TFE) gas (1.0-1.2 eq) through the solution at a controlled rate. The reaction is expected to be exothermic, and cooling with a water bath may be necessary. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 1 M HCl until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Mechanistic Rationale

The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[10] The base deprotonates one of the hydroxyl groups of resorcinol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of tetrafluoroethylene, leading to the formation of the ether linkage. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base and leaving the nucleophilic anion more reactive.

Figure 1. Conceptual workflow of the Williamson ether synthesis for this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on the known spectral data of analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the hydroxyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.2 - 7.4 | Multiplet | 1H | Aromatic C-H |

| ~6.8 - 7.0 | Multiplet | 3H | Aromatic C-H |

The broadness of the phenolic proton signal is due to hydrogen bonding and exchange. The exact chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the tetrafluoroethoxy group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-OH (aromatic) |

| ~145 - 150 | C-O-CF₂ (aromatic) |

| ~130 - 135 | Aromatic C-H |

| ~115 - 125 | Aromatic C-H |

| ~105 - 115 | Aromatic C-H |

| ~105 - 120 (quartet) | -O-CF₂-CF₂H |

The carbon atoms attached to the fluorine atoms will exhibit splitting due to C-F coupling.

Predicted IR Spectrum

The infrared (IR) spectrum is expected to show characteristic absorption bands for the hydroxyl and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1500 - 1600 | Medium to Strong | Aromatic C=C stretch |

| 1100 - 1300 | Strong | C-F stretch |

| ~1220 | Strong | Aromatic C-O stretch |

The broad O-H stretching band is a hallmark of phenolic compounds.[11][12][13] The strong C-F stretching bands are characteristic of the tetrafluoroethoxy group.[14]

Predicted Mass Spectrum

The mass spectrum (electron ionization) should show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 210 | Molecular ion [M]⁺ |

| 110 | [M - CF₂CF₂H]⁺ |

| 93 | [M - OCF₂CF₂H]⁺ |

| 65 | [C₅H₅]⁺ |

The fragmentation will likely involve the loss of the tetrafluoroethoxy group and subsequent rearrangements of the aromatic ring.[15][16][17]

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive building block for the design of novel therapeutic agents.

Role of the Phenolic Moiety

The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, enabling interactions with biological targets such as enzymes and receptors.[18] It is a common pharmacophore in many approved drugs.[1] The acidity of the phenol can also be tuned to optimize pharmacokinetic properties.

Impact of the Tetrafluoroethoxy Group

The tetrafluoroethoxy group can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[3] Its high lipophilicity can improve membrane permeability and oral bioavailability. Furthermore, the strong C-F bonds contribute to the overall stability of the molecule.

Figure 2. Key structural features of this compound and their potential contributions to drug development.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling phenols and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is highly recommended to consult the SDS of structurally similar compounds, such as 3-(trifluoromethoxy)phenol, for more detailed safety information.[19][20][21]

Conclusion

This compound is a promising chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The unique combination of a phenolic hydroxyl group and a tetrafluoroethoxy substituent imparts desirable physicochemical properties that can be exploited in the design of novel molecules with enhanced biological activity and metabolic stability. As research in the field of fluorinated compounds continues to expand, this compound stands out as a valuable and versatile building block for future innovation.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

University of California, Irvine. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Fujiwara, H., & O'Hara, F. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(7), 869-873. [Link]

- Olah, G. A., & Mo, Y. K. (1972). On the Protonation and Deuteration of Simple Phenols. The Journal of Organic Chemistry, 37(7), 1028-1031.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Spandana, V. R., & Babu, B. N. (2017). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 22(9), 1483.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). Retrieved from [Link]

-

Allery Chemistry. (2022, April 22). Phenols - Reactivity | Organic chemistry | 9701 A Level Chemistry [Video]. YouTube. [Link]

-

NIST. (n.d.). Phenol, 3-(trifluoromethyl)-. Retrieved from [Link]

- Dunker, C., Schlegel, K., & Junker, A. (2025). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 358(1), e2400700.

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Synthesis of Phenols. Retrieved from [Link]

-

Pharma Instinct. (n.d.). Phenol reaction. Retrieved from [Link]

- Dey, A., & Patwari, G. N. (2012). Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes. The Journal of Physical Chemistry A, 116(26), 6996-7003.

-

Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

- Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis.

- Buran, T. J., & Rovis, T. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.

- Wang, Y., et al. (2020). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations.

- Adejayan, O. O., et al. (2019).

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of derivatives of phenols and standard spectra of the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cglapps.chevron.com [cglapps.chevron.com]

- 4. Chloroform - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C8H6F4O2) [pubchemlite.lcsb.uni.lu]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 16. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

A Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Properties, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, physicochemical properties, a representative synthetic pathway with detailed experimental protocol, and a discussion of its potential applications, grounded in its unique structural features. Furthermore, this document consolidates critical safety, handling, and toxicity information to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a phenol ring substituted at the meta-position with a tetrafluoroethoxy group. This combination of a reactive phenolic hydroxyl group and a metabolically robust, lipophilic fluoroalkyl ether moiety makes it a versatile intermediate for chemical synthesis.

Its core identifiers are confirmed by multiple chemical suppliers and databases.[1][2][3] The IUPAC name for the compound is This compound .[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 53997-99-2 | [1][2] |

| Molecular Formula | C₈H₆F₄O₂ | [2][3] |

| Molecular Weight | 210.13 g/mol | [1][2] |

| Physical State | Liquid | [2] |

| Purity | Typically ≥97% | [1][2] |

| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | OC1=CC=CC(OC(F)(F)C(F)F)=C1 | [2] |

| Predicted pKa | 9.05 ± 0.10 | [4] |

| Predicted Density | 1.408 ± 0.06 g/cm³ |[4] |

Synthesis and Manufacturing Rationale

The synthesis of aryl fluoroalkyl ethers such as this compound typically involves the formation of an ether bond between a phenol and a fluorinated alkylating agent. A chemically intuitive and robust approach is a variation of the Williamson ether synthesis, reacting a phenoxide with an electrophilic source of the tetrafluoroethyl group.

A plausible and commonly employed strategy involves the reaction of resorcinol (1,3-dihydroxybenzene) with tetrafluoroethylene (TFE) gas under basic conditions. The use of resorcinol provides a cost-effective starting material, but the reaction must be carefully controlled to favor mono-alkylation over di-alkylation. The base (e.g., potassium carbonate or sodium hydride) is critical for deprotonating the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion required to attack the TFE.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

This protocol describes a general procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: A 500 mL three-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a gas inlet adapter, and a condenser connected to a bubbler. The system is purged with an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add resorcinol (1 equivalent) and a suitable base such as potassium carbonate (1.1 equivalents) to the flask. Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the reactants.

-

Rationale: A polar aprotic solvent is chosen to solubilize the phenoxide salt and facilitate the nucleophilic reaction without interfering via protonation.

-

-

Reaction Initiation: While stirring vigorously, carefully introduce tetrafluoroethylene (TFE) gas (1-1.2 equivalents) subsurface into the reaction mixture at a controlled rate. The reaction is exothermic; maintain the internal temperature between 25-35°C using a water bath.

-

Rationale: Controlling the TFE addition rate and temperature is crucial to prevent dangerous pressure buildup and minimize the formation of the di-substituted byproduct.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is observed (typically 4-8 hours).

-

Work-up and Quenching: Once the reaction is complete, cautiously quench the mixture by pouring it into ice-cold water. Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to protonate any remaining phenoxide and precipitate the product.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification (Self-Validation): Concentrate the crude product under reduced pressure. The resulting oil is then purified using flash column chromatography on silica gel.

-

Rationale: This purification step is essential to isolate the desired mono-substituted product from unreacted starting material, the di-substituted byproduct, and other impurities, thus validating the synthesis.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Development

This compound is not an end-product but a strategic building block. Its value lies in the orthogonal properties of its functional groups, which can be exploited, particularly in drug discovery and materials science.

-

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The tetrafluoroethoxy group serves this purpose effectively.

-

Metabolic Blocking: The C-F bonds are exceptionally strong, making the ether group resistant to oxidative metabolism by cytochrome P450 enzymes. Placing this group adjacent to a reactive site on a molecule can shield it from degradation, thereby increasing the drug's half-life.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the pKa of the neighboring phenol and influence the molecule's overall electronic profile and membrane permeability.

-

Phenolic Handle: The free hydroxyl group is a versatile anchor point for further chemical modifications. It can be used as a nucleophile in etherification or esterification reactions to link the core scaffold to other pharmacophores. It also serves as a critical hydrogen bond donor/acceptor for target engagement.

-

Sources

A Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)phenol: Commercial Availability, Properties, and Synthetic Considerations for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Commercial Availability

3-(1,1,2,2-Tetrafluoroethoxy)phenol, identified by CAS Number 53997-99-2, is commercially available from several chemical suppliers. This accessibility makes it a viable starting material or building block for various research and development applications. Researchers can procure this compound in varying quantities and purities, typically around 97%.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Fluorochem | 97.0% | 5 g, 25 g |

| Sigma-Aldrich | 97% | Varies by partner |

| Apollo Scientific | Not specified | Inquire for details |

Note: Availability and packaging may vary. Researchers should consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

Understanding the fundamental properties and hazard profile of this compound is crucial for its safe handling and effective use in experimental design.

Table 2: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 53997-99-2 | [1] |

| Molecular Formula | C8H6F4O2 | |

| Molecular Weight | 210.13 g/mol | |

| Physical State | Liquid | |

| Purity | Typically 97% | [1] |

| IUPAC Name | This compound | |

| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [1] |

Safety and Hazard Information:

This compound is classified as a hazardous substance. According to supplier safety data, it is toxic if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthetic Considerations

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound was not identified, a general retrosynthetic analysis points towards two primary disconnection approaches. These are based on established methodologies for the synthesis of aryl ethers.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

Approach A: Williamson Ether Synthesis from Resorcinol

This classical approach involves the reaction of a phenoxide with an alkyl halide. In this context, the synthesis would likely proceed via the mono-alkylation of resorcinol (1,3-dihydroxybenzene).

Proposed Experimental Workflow:

Diagram 2: Proposed Williamson Ether Synthesis Workflow

Caption: Step-by-step workflow for the proposed Williamson ether synthesis.

Causality and Experimental Choices:

-

Choice of Base: A moderately strong base like potassium carbonate is often sufficient for deprotonating phenols. For less reactive alkylating agents, a stronger base such as sodium hydride might be necessary.

-

Solvent Selection: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Control of Selectivity: A key challenge in this approach is achieving mono-alkylation over di-alkylation of resorcinol. Careful control of stoichiometry (using resorcinol in excess) and reaction conditions is critical.

Approach B: Nucleophilic Aromatic Substitution (SNAr)

This approach is less common for this specific transformation but is a viable strategy in fluorination chemistry. It would involve the reaction of a suitably activated aromatic ring with a tetrafluoroethoxide source.

Applications in Research and Drug Development

The introduction of the tetrafluoroethoxy moiety can impart desirable properties to bioactive molecules. The high electronegativity of fluorine can influence the acidity of the phenolic proton, while the lipophilicity of the fluorinated tail can enhance membrane permeability.

Potential Areas of Application:

-

Medicinal Chemistry: The phenol group is a common structural motif in many pharmaceuticals.[2] Modification with a tetrafluoroethoxy group can be a strategy to:

-

Improve metabolic stability by blocking sites of oxidation.

-

Enhance binding affinity to target proteins through favorable interactions with the fluorinated group.

-

Modulate pKa to optimize pharmacokinetic properties.

-

-

Materials Science: Fluorinated phenols can be used as monomers or precursors for the synthesis of specialty polymers with unique thermal and chemical resistance properties.

Logical Relationship between Structure and Function:

Diagram 3: Impact of Tetrafluoroethoxy Group on Phenol Properties

Caption: Influence of the tetrafluoroethoxy group on the properties of phenol.

Conclusion

This compound is a commercially available and synthetically accessible building block for researchers in drug discovery and materials science. While a definitive, peer-reviewed synthesis protocol is not prominently available, established methods of aryl ether synthesis provide a solid foundation for its preparation in the laboratory. The unique electronic and steric properties conferred by the tetrafluoroethoxy group make it an attractive moiety for the strategic modification of phenolic compounds to enhance their biological activity and material properties.

References

-

Dey, S.; Biswal, D. P. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. J. Med. Chem.2022 , 65 (11), 7567–7596. [Link]

Sources

Navigating the Unseen Threat: A Technical Safety and Handling Guide for 3-(1,1,2,2-Tetrafluoroethoxy)phenol

This guide provides an in-depth technical overview of the safety, handling, and toxicological considerations for 3-(1,1,2,2-Tetrafluoroethoxy)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a comprehensive understanding of the compound's potential hazards and the rationale behind the recommended safety protocols. Our focus is on fostering a proactive safety culture through scientific integrity and field-proven insights.

Chemical Identity and Physicochemical Characteristics

This compound, a fluorinated aromatic compound, presents a unique combination of a phenolic hydroxyl group and a tetrafluoroethoxy substituent. This structure dictates its reactivity and toxicological profile. A clear understanding of its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 53997-99-2 | [1][2] |

| Molecular Formula | C8H6F4O2 | [1][3] |

| Molecular Weight | 210.13 g/mol | [1] |

| Physical State | Liquid | [1] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | This compound | |

| InChI Key | DEXGNBYVIMYKJB-UHFFFAOYSA-N | [1][2] |

Hazard Identification and Toxicological Profile: A Deep Dive

While a complete toxicological profile for this compound is not extensively documented in publicly available literature, the available GHS hazard classifications from suppliers, coupled with the known toxicology of phenols and halogenated organic compounds, paint a picture of a substance that demands respect and careful handling.

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this compound, indicating its potential for severe acute toxicity.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Skull and crossbones |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Skull and crossbones |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Skull and crossbones |

Source:

It is important to note that a structurally similar isomer, 2-(1,1,2,2-tetrafluoroethoxy)phenol, is classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. This suggests that this compound is also likely to be a significant irritant to the skin, eyes, and respiratory system.

Anticipated Toxicological Effects

The toxicity of this compound can be inferred from its structural components: the phenol group and the fluorinated tail.

-

Systemic Toxicity: Phenol itself is a systemic poison that can cause damage to the central nervous system, heart, blood vessels, lungs, and kidneys[5][6][7][8]. The GHS classification "Toxic" suggests that exposure to even small quantities of this compound via ingestion, skin contact, or inhalation could lead to serious health consequences, including fatality.

-

Dermal Effects: Phenols are known to be corrosive and can be readily absorbed through the skin[7]. The presence of the fluorinated group may enhance skin penetration. Therefore, dermal contact should be strictly avoided.

-

Respiratory Irritation: As with many volatile organic compounds, inhalation of vapors is likely to cause irritation to the respiratory tract.

-

Ocular Irritation: Direct contact with the liquid can be expected to cause serious eye irritation or damage.

Safe Handling and Storage: A Proactive Approach

A proactive and informed approach to handling and storage is paramount to ensuring the safety of all laboratory personnel. The following protocols are designed to be self-validating systems, minimizing the risk of exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure. The following are mandatory when handling this compound:

-

Hand Protection: Due to the compound's toxicity and potential for skin absorption, double-gloving is recommended. An inner nitrile glove should be worn, with an outer glove of a more resistant material such as Viton™ or butyl rubber. Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also necessary.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Caption: A typical workflow for safely handling this compound.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Container: Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals. Halogenated compounds can react violently with alkali metals[9].

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen fluoride.

Accidental Release Measures

A spill of this compound should be treated as a serious incident.

Caption: A stepwise procedure for responding to a spill of this compound.

Disposal Considerations: Environmental Responsibility

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

-

Waste Collection: Collect all waste material, including contaminated absorbent material and disposable PPE, in a clearly labeled, sealed container for hazardous waste.

-

Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility[10][11]. This method is designed to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants into the environment. Landfilling in a designated hazardous waste landfill is a less preferable but acceptable alternative if incineration is not available[11].

-

Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

Conclusion: A Culture of Safety

This compound is a compound with significant potential hazards. However, by understanding its chemical nature, adhering to rigorous safety protocols, and being prepared for emergencies, researchers can handle this substance safely and effectively. The principles outlined in this guide are intended to empower scientific professionals to not only protect themselves but also to foster a culture of safety within their organizations.

References

-

Fluorochem. This compound.

-

Sigma-Aldrich. This compound.

-

Benchchem. Safety and handling of fluorinated organic compounds.

-

U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.

-

Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.

-

MCF Environmental Services. Guidelines for Disposing of PFAs.

-

Sciencemadness Wiki. Proper disposal of chemicals.

-

Sigma-Aldrich. Safety Data Sheet for 4-(Trifluoromethyl)phenol.

-

PubChemLite. This compound.

-

Sigma-Aldrich. This compound.

-

NY.Gov. Chemical Storage and Handling Recommendations.

-

University of Michigan Environment, Health & Safety. Phenol.

-

Thermo Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethoxy)phenol.

-

Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethoxy)phenol.

-

Cheméo. Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3).

-

Chevron. Safety Data Sheet.

-

Aaronchem. Safety Data Sheet for 2-(1,1,2,2-tetrafluoroethoxy)phenol.

-

Yale Environmental Health & Safety. Standard Operating Procedure - Phenol.

-

Sciencemadness Wiki. Safe handling and storage of chemicals.

-

Towson University. Chemical Safety Chemical Hygiene Program.

-

PubChem. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenol.

-

National Center for Biotechnology Information (NCBI) Bookshelf. Toxicological Profile for Phenol - Health Effects.

-

GOV.UK. Phenol: toxicological overview.

-

U.S. Environmental Protection Agency. Toxicological Review of Phenol (CAS No. 108-95-2).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 53997-99-2 [sigmaaldrich.cn]

- 3. PubChemLite - this compound (C8H6F4O2) [pubchemlite.lcsb.uni.lu]

- 4. aaronchem.com [aaronchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. towson.edu [towson.edu]

- 10. epa.gov [epa.gov]

- 11. mcfenvironmental.com [mcfenvironmental.com]

spectral data of 3-(1,1,2,2-Tetrafluoroethoxy)phenol

An In-depth Technical Guide to the Spectral Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol

Introduction

This compound is an aromatic compound featuring a phenol core functionalized with a tetrafluoroethoxy group. This moiety is of significant interest to researchers in drug development and materials science due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, lipophilicity, and altered electronic characteristics.[1] Verifying the precise chemical structure and purity of such molecules is paramount for any subsequent application.

This guide provides a comprehensive framework for the spectral characterization of this compound. Rather than merely presenting data, this document serves as a methodological whitepaper, detailing the predicted spectral outcomes and the experimental rationale from the perspective of a senior scientist. We will explore the anticipated features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. For this molecule, we are primarily looking for evidence of the hydroxyl (-OH) group, the aromatic ring, the ether linkage (C-O-C), and the highly characteristic carbon-fluorine (C-F) bonds. The broadness of the hydroxyl peak is a critical diagnostic tool, indicating the extent of hydrogen bonding.[2]

Predicted IR Absorption Data

The expected vibrational modes for this compound are summarized below.

| Functional Group | Predicted Absorption (cm⁻¹) | Rationale & Expected Appearance |

| O-H Stretch | 3550 - 3200 | A strong, characteristically broad peak resulting from intermolecular hydrogen bonding.[3] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium intensity, sharp peaks appearing just above the 3000 cm⁻¹ threshold, typical for sp² C-H bonds.[4] |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple medium-to-strong sharp peaks corresponding to the benzene ring vibrations. |

| C-O Stretch (Phenolic) | ~1220 | A strong peak distinguishing the phenolic C-O bond from an aliphatic alcohol C-O bond.[2] |

| C-O-C Stretch (Ether) | 1320 - 1000 | A strong absorption associated with the aryl ether linkage. |

| C-F Stretch | 1200 - 1000 | Very strong, sharp absorptions are expected in this region, characteristic of C-F bonds. These may overlap with C-O stretches but their intensity is often dominant.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks corresponding to the predicted functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR is the most powerful tool for elucidating the precise atom-by-atom connectivity of a molecule. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential. The key challenge and opportunity lie in interpreting the spin-spin coupling between protons and fluorine nuclei (¹H-¹⁹F coupling) and carbons and fluorine nuclei (¹³C-¹⁹F coupling), which provides definitive proof of proximity.[6][7]

Logical Workflow for NMR Analysis

The following diagram illustrates the workflow for comprehensive NMR-based structure elucidation.

Caption: Workflow for NMR-based structure confirmation.

¹H NMR Spectroscopy

Trustworthiness: The proton NMR spectrum provides a direct count of protons in different electronic environments. The tetrafluoroethoxy group is strongly electron-withdrawing, which will deshield (shift downfield) the aromatic protons relative to unsubstituted phenol.[8] The most unique signal will be the single proton on the terminus of the tail (-CF₂H), which will exhibit complex splitting due to coupling to four neighboring fluorine atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -OH | ~5.0 - 6.0 | Broad Singlet (s) | Exchangeable proton; chemical shift is concentration and solvent dependent.[8] |

| Ar-H (ortho, para to -OH) | 6.8 - 7.0 | Complex Multiplets (m) | Shielded protons on the aromatic ring. |

| Ar-H (ortho to -OCF₂) | 7.2 - 7.4 | Complex Multiplets (m) | Deshielded protons due to the inductive effect of the ether group. |

| -CF₂CF₂H | 5.8 - 6.2 | Triplet of Triplets (tt) | The proton is coupled to the two geminal fluorine atoms (²JHF) and the two vicinal fluorine atoms (³JHF).[9] |

¹³C NMR Spectroscopy

Expertise & Experience: In a proton-decoupled ¹³C spectrum, each unique carbon environment gives a single peak. However, for this molecule, the carbons of the tetrafluoroethoxy group will be split into multiplets by the fluorine atoms to which they are bonded. This C-F coupling is unambiguous evidence of the fluorinated moiety's location.[10] The ipso-carbon attached to the oxygen will be significantly deshielded.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Rationale |

| C -OH | ~155 | Singlet (s) | Deshielded ipso-carbon of the phenol.[11] |

| C -OCF₂ | ~148 | Singlet (s) or small triplet (t) | Deshielded ipso-carbon of the ether, may show small ³JCF. |

| Ar-CH | 115 - 130 | Singlets (s) | Standard aromatic region. Four distinct signals are expected. |

| -OC F₂- | ~120 | Triplet (t) | Large one-bond C-F coupling (¹JCF). |

| -CF₂C F₂H | ~110 | Triplet of Triplets (tt) | Large one-bond C-F coupling (¹JCF) and smaller two-bond coupling (²JCF) to the other CF₂ group. |

¹⁹F NMR Spectroscopy

Authoritative Grounding: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated molecules.[12] For this compound, we expect two distinct signals for the two chemically non-equivalent CF₂ groups. Their coupling to each other and to the terminal proton provides definitive structural confirmation.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -OF ₂- | -80 to -90 | Triplet (t) | Coupled to the two fluorine atoms on the adjacent carbon (³JFF). |

| -CF ₂H | -135 to -145 | Doublet of Triplets (dt) | Coupled to the single geminal proton (²JFH) and the two vicinal fluorine atoms (³JFF). |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue and will better resolve the -OH proton.[13]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard 1D proton spectrum with a 90° pulse angle, a relaxation delay (d1) of at least 1-2 seconds, and typically 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C. Tune and shim.

-

Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary. Use a 30-45° pulse angle and a 2-second relaxation delay, and acquire several hundred to a few thousand scans.

-

-

¹⁹F NMR Acquisition:

-

Switch the nucleus to ¹⁹F. Tune and shim.

-

Acquire a standard 1D fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically fast (16-64 scans).

-

-

Data Processing: For all spectra, apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃) for ¹⁹F. Integrate ¹H peaks and analyze all multiplicities and coupling constants.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two key pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. The fragmentation pattern acts as a fingerprint, revealing the weakest bonds and most stable fragments, which for this molecule will likely involve the ether linkage.

Predicted Mass Spectrometry Data

The molecular formula is C₈H₆F₄O₂. The monoisotopic mass is 210.0298 Da.[14]

| m/z Value | Ion Formula | Rationale |

| 210 | [C₈H₆F₄O₂]⁺ | Molecular Ion (M⁺) . Should be clearly visible. |

| 109 | [C₆H₅O₂]⁺ | Cleavage of the O-CF₂ bond, loss of ·CF₂CF₂H radical. |

| 94 | [C₆H₅OH]⁺ | Fragmentation resulting in a phenol radical cation. A common pathway for aryl ethers.[15] |

| 65 | [C₅H₅]⁺ | Loss of CO from the phenoxy cation, a characteristic fragmentation of phenols.[16][17] |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or a gas chromatography (GC-MS) inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the EI source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment peaks to corroborate the proposed structure. For definitive formula confirmation, use an ESI-TOF or Orbitrap instrument for high-resolution analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of IR, multi-nuclear NMR, and mass spectrometry data. The key identifiers for this molecule are:

-

IR: A broad O-H stretch and intense C-F stretches.

-

NMR: The unique "triplet of triplets" signal for the terminal proton (-CF₂H) in the ¹H spectrum, the C-F coupled carbons in the ¹³C spectrum, and the two distinct, coupled signals in the ¹⁹F spectrum.

-

MS: A clear molecular ion peak at m/z 210 and fragmentation patterns indicative of an aryl ether and phenol substructure.

By following the detailed protocols and interpretative logic outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this and related fluorinated compounds, ensuring the integrity of their scientific endeavors.

References

-

Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242–252. [Link]

-

Yeh, H. J. C., & Wasylishen, R. E. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(2), 1235–1244. [Link]

-

Bhat, A. P., Arnold, W. A., & Pomerantz, W. C. K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10694–10704. [Link]

-

Bhat, A. P., Arnold, W. A., & Pomerantz, W. C. K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

Bar-On, O., & Fischer, B. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]

-

Espinosa, J. F., & Broughton, H. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 79(1), 365–370. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). [Link]

-

Lee, C. F., & Ritter, T. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 137(24), 7831–7834. [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. [Link]

-

NIST. (n.d.). Phenol, 3-phenoxy-. WebBook. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

UCLA. (n.d.). IR Absorption Table. WebSpectra. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Spectroscopy Tutorial. [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. [Link]

-

Sha, Y., et al. (2021). Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. RSC Advances. [Link]

-

Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. [Link]

-

MassBank. (2017). Phenols. [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

- Google Patents. (n.d.). CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

-

MDPI. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]